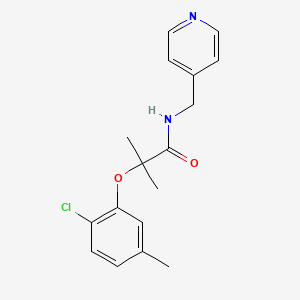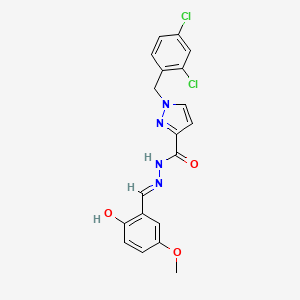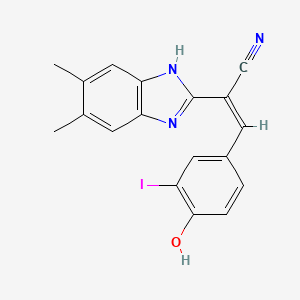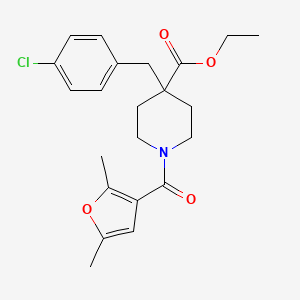![molecular formula C16H19N3O3 B6027124 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 functions as a multi-kinase inhibitor, targeting several key kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, as well as VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By targeting these key pathways, this compound 43-9006 is able to slow or stop tumor growth and prevent the formation of new blood vessels that are necessary for tumor survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on tumor growth and angiogenesis, it has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects may have additional therapeutic applications beyond cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying kinase signaling pathways and angiogenesis. However, there are also limitations to its use. For example, it has been shown to have off-target effects on other kinases, which may complicate interpretation of results. Additionally, its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several potential future directions for research on 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Additionally, there is interest in understanding the long-term effects of this compound 43-9006 treatment, particularly with regard to the development of resistance and potential side effects. Finally, there is ongoing research into the development of new multi-kinase inhibitors with improved specificity and efficacy.
Méthodes De Synthèse
The synthesis of 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 involves the reaction of 4-sec-butylphenylhydrazine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of an isocyanate group to form the final product. This process has been optimized over time, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 has been studied extensively for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of several kinases that play a role in tumor growth and angiogenesis. This has led to the development of this compound 43-9006 as a targeted therapy for several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
3-[(4-butan-2-ylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-10(2)11-5-7-12(8-6-11)17-15(20)14-13(16(21)22)9-19(3)18-14/h5-10H,4H2,1-3H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWYYRRDPBQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)


![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)
